molecular formula C15H18F3N5 B12255489 N-(2-(cyclohex-1-en-1-yl)ethyl)-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

N-(2-(cyclohex-1-en-1-yl)ethyl)-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B12255489
M. Wt: 325.33 g/mol
InChI Key: UDZYEFZEJXZWPB-UHFFFAOYSA-N
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Description

N-(2-(cyclohex-1-en-1-yl)ethyl)-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is a triazolopyrimidine derivative characterized by:

  • A 5-methyl substituent on the pyrimidine ring.
  • A 2-(trifluoromethyl) group on the triazole ring.
  • A 2-(cyclohex-1-en-1-yl)ethyl amine side chain at the 7-position.

This compound belongs to a class of nitrogen-rich heterocycles known for their bioactivity in antimicrobial, anticancer, and antiparasitic applications. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the cyclohexenylethyl chain may influence target binding and solubility .

Properties

Molecular Formula

C15H18F3N5

Molecular Weight

325.33 g/mol

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C15H18F3N5/c1-10-9-12(19-8-7-11-5-3-2-4-6-11)23-14(20-10)21-13(22-23)15(16,17)18/h5,9,19H,2-4,6-8H2,1H3

InChI Key

UDZYEFZEJXZWPB-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=NC(=NN2C(=C1)NCCC3=CCCCC3)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(cyclohex-1-en-1-yl)ethyl)-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine typically involves multiple steps:

    Formation of the triazolopyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the cyclohexenyl group: This step involves the alkylation of the triazolopyrimidine core with a cyclohexenyl ethyl halide in the presence of a base such as potassium carbonate.

    Addition of the trifluoromethyl group: This can be done using trifluoromethylation reagents like trifluoromethyl iodide or trifluoromethyl sulfonate under suitable conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This might include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Step 1: Condensation Reaction

The core triazolo[1,5-a]pyrimidine framework is formed by condensing 3-amino- triazole with a substituted β-diketone (e.g., ethyl acetoacetate or diethyl malonate). This step establishes the triazolopyrimidine skeleton .

Step 2: Chlorination

The hydroxy group at the 7-position is converted to a chloro group using phosphorus oxychloride (POCl₃) . This intermediate facilitates nucleophilic substitution in subsequent steps .

Step 3: Substitution with Cyclohexenylethyl Amine

The chlorinated intermediate undergoes nucleophilic substitution with cyclohexenylethyl amine in a polar solvent (e.g., ethanol/DMF) under basic conditions (e.g., K₂CO₃). This introduces the cyclohexenyl moiety at the 7-position .

Reaction Conditions and Analytical Validation

Step Reagents/Conditions Purpose
CondensationAcetic acid or NaOEt in EtOHFormation of triazolopyrimidine core
ChlorinationPOCl₃, refluxing conditionsActivation of 7-hydroxy group
SubstitutionCyclohexenylethyl amine, K₂CO₃Introduction of cyclohexenyl group

Analytical techniques like ¹H NMR , ¹³C NMR , and HRMS are used to confirm structural integrity and purity.

Potential Chemical Reactions

The compound participates in several reaction types due to its functional groups:

  • Nucleophilic Substitution

    • The trifluoromethyl group stabilizes adjacent positions for substitution via electron-withdrawing effects.

    • Conditions: Strong bases (e.g., alkoxide ions) or catalytic systems.

  • Cycloaddition Reactions

    • The cyclohexene ring may engage in Diels-Alder or [2+2] cycloadditions under thermal/photochemical conditions.

  • Hydrolysis

    • Potential cleavage of the triazolopyrimidine ring under acidic/basic conditions, though stability is enhanced by the trifluoromethyl group.

Comparison with Analogous Compounds

Compound Key Structural Features Distinguishing Properties
N-ethyl-5-methyl-2-(trifluoromethyl)-triazolopyrimidine Ethyl amine substituent, no cyclohexenyl groupSimpler structure, lower steric bulk
3-methyl- triazolo[4,3-b]pyridazin-6-amine Pyridazine ring, cyclohexenyl groupDifferent heterocyclic core, distinct reactivity

Mechanistic Insights

While the exact mechanism of action remains under investigation, studies suggest the compound interacts with hydrophobic pockets in target proteins (e.g., enzymes). The trifluoromethyl group enhances lipophilicity and binding affinity, while the cyclohexenyl moiety introduces conformational flexibility .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. The structure of N-(2-(cyclohex-1-en-1-yl)ethyl)-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine suggests that it may interact with biological targets involved in cancer proliferation and survival.

Case Study: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of various Mannich bases, which share structural similarities with this compound. The results indicated that certain derivatives displayed IC₅₀ values lower than 10 μM against human cancer cell lines, suggesting a strong potential for development as anticancer therapeutics .

Table 1: Cytotoxicity of Related Compounds

Compound NameCell Line TestedIC₅₀ (μM)
Mannich Base AMCF-7 (Breast Cancer)< 10
Mannich Base BHepG2 (Liver Cancer)< 10
N-(Cyclohexenyl) DerivativeWiDr (Colon Cancer)< 10

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Similar triazole derivatives have shown effectiveness against various bacterial and fungal strains. The trifluoromethyl group is known to enhance biological activity by improving lipophilicity and metabolic stability .

Anti-inflammatory Effects

Preliminary studies suggest that compounds with a similar triazolo-pyrimidine structure exhibit anti-inflammatory properties. These findings indicate that this compound could be explored for its potential in treating inflammatory diseases.

The relationship between the molecular structure of this compound and its biological activity has been a focal point in research. Modifications to the cyclohexenyl group or the introduction of different substituents on the triazole ring can significantly affect the compound's potency and selectivity towards cancer cells.

Mechanism of Action

The mechanism of action of N-(2-(cyclohex-1-en-1-yl)ethyl)-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Structural Analogues in the Triazolopyrimidine Family

The following compounds share the triazolopyrimidine core but differ in substituents, impacting their physicochemical and biological properties:

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Notable Features
Target Compound 5-methyl, 2-(trifluoromethyl), 7-(2-(cyclohex-1-en-1-yl)ethyl) C₁₇H₁₉F₃N₆ 364.37 Enhanced lipophilicity from trifluoromethyl and cyclohexene groups
N-(4-Chlorophenyl)-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine () 4-chlorophenyl, 2-(trifluoromethyl) C₁₄H₁₁ClF₃N₅ 341.71 High potency against Plasmodium falciparum (IC₅₀ < 50 nM) due to chloroaryl group
N-(3-Chlorophenyl)-5-methyl-2-((methylamino)methyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine (Compound 96, ) 3-chlorophenyl, 2-((methylamino)methyl) C₁₅H₁₆ClN₇ 337.79 Improved solubility via methylaminomethyl group
N-(2-Ethylphenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine () 2-ethylphenyl C₁₄H₁₅N₅ 253.30 Simpler structure with moderate bioactivity
5-Methyl-N-[4-(trifluoromethyl)phenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine () 4-(trifluoromethyl)phenyl C₁₃H₁₀F₃N₅ 293.25 High metabolic stability but lower solubility

Key Differences in Substituent Effects

Trifluoromethyl vs. Chloroaryl Groups
  • The 2-(trifluoromethyl) group in the target compound improves electron-withdrawing effects and resistance to oxidative metabolism compared to chlorophenyl derivatives (e.g., ). However, chloroaryl analogues exhibit stronger binding to parasitic dihydroorotate dehydrogenase (DHODH) targets .
  • Cyclohexenylethyl vs.
Impact of Methyl Substitution
  • The 5-methyl group on the pyrimidine ring is conserved across many analogues (e.g., ). This substituent stabilizes the planar conformation of the heterocycle, favoring π-π stacking interactions with biological targets .

Antiparasitic Activity

  • The target compound’s trifluoromethyl group and bulky side chain may reduce off-target effects compared to N-(3-chlorophenyl)-5-methyl-2-((dimethylamino)methyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine (Compound 94, ), which showed higher cytotoxicity in mammalian cells .
  • N-(4-Chlorophenyl)-2-(1,1-difluoroethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine () shares the trifluoromethyl motif but lacks the cyclohexene group, resulting in lower plasma protein binding (<90% vs. >95% for the target compound) .

Biological Activity

N-(2-(cyclohex-1-en-1-yl)ethyl)-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a triazolo-pyrimidine core with a cyclohexene substituent and trifluoromethyl group, which may influence its interactions with biological targets.

Biological Activity Overview

This section summarizes the key biological activities associated with the compound:

Activity Description
Antimicrobial Exhibits significant activity against various bacterial strains.
Antitumor Demonstrates cytotoxic effects on cancer cell lines.
Enzyme Inhibition Potential to inhibit specific enzymes related to disease processes.
Cytotoxicity Evaluated against human cell lines with promising results.

Antimicrobial Activity

Recent studies indicate that compounds structurally related to this compound possess antimicrobial properties. For instance, derivatives have shown effectiveness against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL in various assays .

Antitumor Properties

Research has highlighted the antitumor potential of triazole derivatives. A study evaluating similar compounds indicated that they exhibited IC50 values between 5 µM and 15 µM against several cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve apoptosis induction and cell cycle arrest .

The biological activity of this compound may be attributed to its ability to interact with specific cellular targets:

  • DNA Interaction : The triazole ring can intercalate into DNA, disrupting replication.
  • Enzyme Inhibition : The compound potentially inhibits enzymes like topoisomerases and kinases that are crucial for cellular proliferation.
  • Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in cancer cells, leading to cell death.

Case Study 1: Antimicrobial Efficacy

A series of derivatives were synthesized and evaluated for their antimicrobial activity against Mycobacterium tuberculosis. The most potent derivative showed an IC50 value of 3.73 µM, indicating significant potential as an anti-tubercular agent .

Case Study 2: Cytotoxicity Assessment

In vitro studies on human embryonic kidney (HEK-293) cells revealed that certain derivatives had low cytotoxicity (IC50 > 100 µM), suggesting a favorable safety profile for further development .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to synthesize N-(2-(cyclohex-1-en-1-yl)ethyl)-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution at the C7 position of a pre-formed triazolopyrimidine core. For example, 7-chloro intermediates react with cyclohexenylethylamine under inert conditions (e.g., N₂ atmosphere) in polar aprotic solvents like NMP. Purification via column chromatography (15–20% EtOAc/hexane) yields the target compound, though yields may be low (20–30%) due to steric hindrance from the trifluoromethyl group . Optimization includes adjusting amine equivalents, temperature (e.g., 100°C for 2 hours), and solvent choice to improve efficiency.

Q. How does the trifluoromethyl group influence the compound’s physicochemical properties and bioactivity?

  • Methodological Answer : The trifluoromethyl group enhances lipophilicity (logP) and metabolic stability, improving membrane permeability. Its electron-withdrawing nature also increases binding affinity to hydrophobic enzyme pockets, as seen in PfDHODH inhibitors . Quantitatively, substituent effects can be assessed via Hammett constants or computational models (e.g., DFT calculations).

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • ¹H NMR : To confirm amine substitution (δ 7.93 ppm, exchangeable NH peak) and cyclohexenyl protons (δ 5.6–6.0 ppm) .
  • ESI-MS : For molecular ion validation (e.g., m/z 366.3 [MH]⁺) .
  • X-ray crystallography : To resolve stereochemical ambiguities in the cyclohexenyl moiety .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported enzymatic inhibition data (e.g., PfDHODH vs. human DHODH)?

  • Methodological Answer : Contradictions often arise from assay conditions (e.g., pH, cofactors) or enzyme isoforms. A systematic approach includes:

  • Enzyme kinetics : Compare Kᵢ values under standardized conditions (e.g., 150 nM AD1 in PfDHODH assays ).
  • Selectivity profiling : Use isoform-specific inhibitors (e.g., brequinar for human DHODH) in parallel assays.
  • Structural analysis : Perform co-crystallization studies to identify binding-pocket divergences (e.g., PfDHODH’s flexible β-hairpin loop vs. human DHODH) .

Q. What strategies improve the compound’s pharmacokinetic profile for in vivo antimalarial studies?

  • Methodological Answer :

  • Prodrug design : Mask the amine group with acid-labile protectors (e.g., tert-butoxycarbonyl) to enhance oral bioavailability.
  • CYP450 inhibition assays : Identify metabolic hotspots (e.g., cyclohexenyl oxidation) using liver microsomes .
  • Formulation : Use lipid-based nanoemulsions to improve solubility and brain penetration, critical for cerebral malaria models .

Q. How can molecular docking simulations guide SAR for triazolopyrimidine derivatives?

  • Methodological Answer :

  • Target preparation : Use PfDHODH crystal structures (PDB: 3I65) for rigid or flexible docking.
  • Binding free energy calculations : Apply MM-GBSA to rank derivatives by predicted ΔG (e.g., trifluoromethyl groups contribute −2.3 kcal/mol via hydrophobic interactions) .
  • Validation : Cross-check docking poses with mutagenesis data (e.g., PfDHODH Arg265A mutation disrupts hydrogen bonding ).

Q. What experimental design principles minimize variability in biological activity assays?

  • Methodological Answer :

  • DoE (Design of Experiments) : Use factorial designs to test variables like pH, temperature, and inhibitor concentration .
  • Controls : Include reference compounds (e.g., MMV665874 for PfDHODH ) and vehicle controls.
  • Replicates : Perform triplicate measurements with blinded analysis to reduce bias.

Data Contradiction Analysis

Q. Why do some triazolopyrimidine analogs show high in vitro potency but poor in vivo efficacy?

  • Methodological Answer : Discrepancies may stem from:

  • Protein binding : Measure plasma protein binding (e.g., >95% binding reduces free drug concentration) .
  • Efflux pumps : Conduct assays with P-gp inhibitors (e.g., verapamil) to assess transporter-mediated resistance .
  • Metabolite profiling : Use LC-MS to identify inactive or toxic metabolites formed in vivo.

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